Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a synthetic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 132-134 °C and a boiling point of 288-290 °C. It is soluble in water, ethanol, and acetone. It is also known as 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester, 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester, and this compound.
Scientific Research Applications
Phosphine-catalyzed [4 + 2] Annulation
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been employed as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This process is significant due to the high diastereoselectivities achieved when employing substituted analogs of the compound (Zhu, Lan, & Kwon, 2003).
Antihypertensive Activity
The synthesis of Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates has been described, starting from specific pyridine compounds. These synthesized compounds are predicted to exhibit antihypertensive activity, indicating potential therapeutic applications (Kumar & Mashelker, 2006).
Synthesis of Heterocycles
Research has explored the synthesis of various heterocycles, such as 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, indicating the compound's utility in constructing complex molecular architectures. These processes often involve reactions with other heterocyclic compounds and have led to insights into the effects of different substituents on reaction outcomes and product yields (Kaigorodova, Osipova, Konyushkin, & Krapivin, 2004).
Photophysical Properties
A study focusing on thieno[2,3-b]pyridine derivatives synthesized a series of novel compounds involving ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates. This research thoroughly examined the reaction conditions and spectral-fluorescent properties of the synthesized compounds, revealing a correlation between their chemical structure and photophysical properties (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
Mechanism of Action
Target of Action
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, also known as 1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID, 5-METHYL-, ETHYL ESTER, is a compound that has been found to have potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play an essential role in various types of tumors .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity For example, replacing the methoxy group at the 3-position of the phenyl ring with chlorine decreased FGFR1 potency and cellular activity .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . The inhibition of FGFRs by the compound would therefore disrupt these pathways, potentially leading to a decrease in tumor growth .
Pharmacokinetics
It is known that changes in the structure of the compound can affect its bioavailability .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It is known that the compound’s action can be affected by changes in its structure .
properties
IUPAC Name |
ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-8-4-7(2)6-12-10(8)13-9/h4-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFQDBAWCODGHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40667535 | |
Record name | Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40667535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
823217-70-5 | |
Record name | Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40667535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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